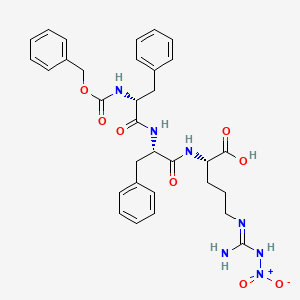
Z-D-Phe-phe-arg(NO2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Phe-Phe-Arg(NO2)-OH, also known as ZFPR, is a peptide that has attracted the attention of scientists due to its potential therapeutic applications. ZFPR is a synthetic peptide that is derived from the natural proteinase inhibitor, alpha-1-antitrypsin. This peptide has been extensively studied for its ability to inhibit the activity of various enzymes, which makes it a promising candidate for the treatment of a range of diseases.
Mecanismo De Acción
Z-D-Phe-phe-arg(NO2)-OH exerts its effects by inhibiting the activity of various enzymes, such as MMPs and uPA. MMPs are a family of enzymes that are involved in the breakdown of extracellular matrix (ECM) proteins, which are essential for cell migration and invasion. uPA is an enzyme that is involved in the activation of plasminogen, which in turn leads to the breakdown of ECM proteins. Inhibition of these enzymes by Z-D-Phe-phe-arg(NO2)-OH can prevent cancer cell invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
Z-D-Phe-phe-arg(NO2)-OH has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, Z-D-Phe-phe-arg(NO2)-OH has also been shown to have anti-inflammatory and anti-angiogenic effects. Z-D-Phe-phe-arg(NO2)-OH can inhibit the activity of various inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes can reduce inflammation and prevent the development of various inflammatory diseases. Z-D-Phe-phe-arg(NO2)-OH can also inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Z-D-Phe-phe-arg(NO2)-OH has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified in large quantities. Z-D-Phe-phe-arg(NO2)-OH is also relatively stable and can be stored for long periods of time. However, one of the limitations of Z-D-Phe-phe-arg(NO2)-OH is that it can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Z-D-Phe-phe-arg(NO2)-OH. One of the most promising directions is the development of Z-D-Phe-phe-arg(NO2)-OH-based therapeutics for the treatment of cancer. Z-D-Phe-phe-arg(NO2)-OH can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Another future direction is the study of Z-D-Phe-phe-arg(NO2)-OH in other disease models, such as inflammatory diseases and cardiovascular diseases. Finally, the development of new synthesis methods for Z-D-Phe-phe-arg(NO2)-OH can further improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of Z-D-Phe-phe-arg(NO2)-OH involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of amino acids to a growing peptide chain. Z-D-Phe-phe-arg(NO2)-OH is synthesized using a resin-bound peptide, which is then cleaved from the resin using an appropriate cleavage agent. The resulting peptide is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Z-D-Phe-phe-arg(NO2)-OH has been extensively studied for its potential therapeutic applications. One of the most promising applications of Z-D-Phe-phe-arg(NO2)-OH is in the treatment of cancer. Z-D-Phe-phe-arg(NO2)-OH has been shown to inhibit the activity of various enzymes that are involved in cancer progression, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA). Inhibition of these enzymes can prevent cancer cells from invading surrounding tissues and metastasizing to other parts of the body.
Propiedades
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRYKDNZJXVRL-GMQQYTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-phe-arg(NO2)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

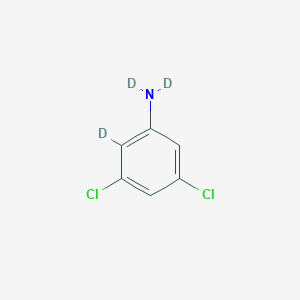
![TOLUENE, [14C]](/img/no-structure.png)
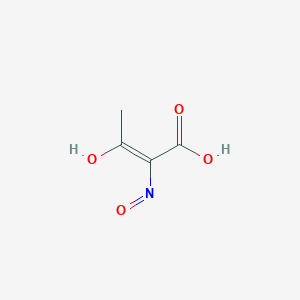
![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)
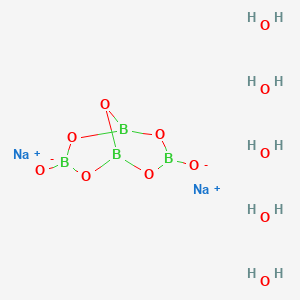
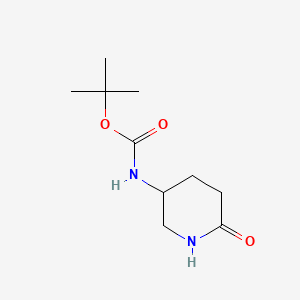
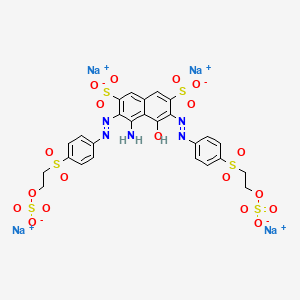
![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)